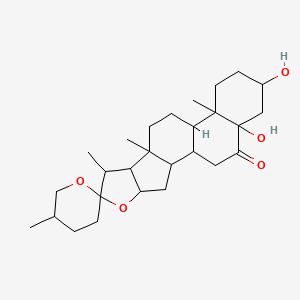
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one: is a steroidal compound belonging to the spirostan family. This compound is characterized by its unique spirostan structure, which includes a spiroketal ring system. It is commonly found in various plant species and has been studied for its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of (3beta,5alpha,25R)-spirostan-3-ol to form the corresponding ketone, followed by selective reduction to yield the desired dihydroxy compound . The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as column chromatography and recrystallization are commonly employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like PCC or potassium permanganate (KMnO4).
Reduction: Formation of alcohols or alkanes using reducing agents such as NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Introduction of functional groups like halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, chromium trioxide (CrO3)
Reducing Agents: NaBH4, LiAlH4
Solvents: Dichloromethane (DCM), ethanol, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological studies.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with steroid hormone receptors and other cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3beta,5alpha,25R)-spirostan-3-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
- (3beta,5alpha,25R)-3-hydroxyspirostan-12-one
Uniqueness
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one is unique due to its specific dihydroxy and spiroketal structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential pharmacological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C27H42O5 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |
InChI |
InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3 |
Clave InChI |
HCRGPOQBVFMZFY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


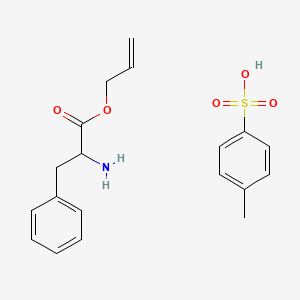
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine](/img/structure/B13388783.png)
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13388786.png)
![8-Benzoyl-2-(1,2-dihydroxypent-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13388787.png)
![5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole](/img/structure/B13388794.png)
![(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13388796.png)
![4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13388807.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13388816.png)
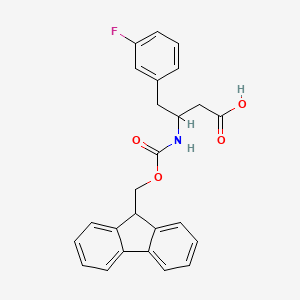
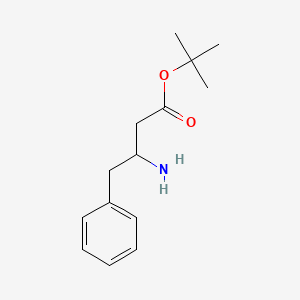
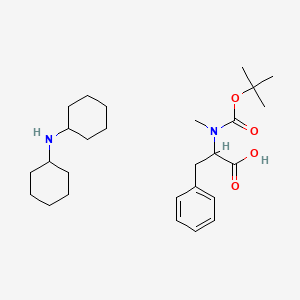
![4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol](/img/structure/B13388842.png)
![1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13388843.png)
![9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene](/img/structure/B13388855.png)
